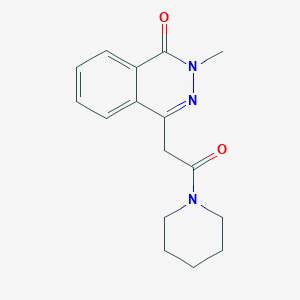![molecular formula C12H12N2O B7637799 4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
4-[5-(Aminomethyl)pyridin-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Aminomethyl)pyridin-3-yl]phenol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.
Mechanism of Action
4-[5-(Aminomethyl)pyridin-3-yl]phenol is believed to exert its effects by binding to specific target proteins, such as monoamine oxidase A and B, and inhibiting their activity. This leads to an increase in the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 4-[5-(Aminomethyl)pyridin-3-yl]phenol has also been shown to modulate the activity of certain ion channels, such as NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-[5-(Aminomethyl)pyridin-3-yl]phenol has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of synaptic plasticity and memory formation, and the inhibition of certain enzyme activities. In addition, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
4-[5-(Aminomethyl)pyridin-3-yl]phenol has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which makes it a useful tool for the study of neurotransmitter metabolism. Another advantage is its ability to modulate the activity of certain ion channels, such as NMDA receptors, which makes it a useful tool for the study of synaptic plasticity and memory formation. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
4-[5-(Aminomethyl)pyridin-3-yl]phenol has several potential future directions for research. One direction is the development of more selective and potent inhibitors of monoamine oxidase A and B, which may have therapeutic potential for the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the study of the role of 4-[5-(Aminomethyl)pyridin-3-yl]phenol in the regulation of synaptic plasticity and memory formation, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the development of new synthetic methods for the production of 4-[5-(Aminomethyl)pyridin-3-yl]phenol may lead to more efficient and cost-effective production of this compound for research purposes.
Synthesis Methods
4-[5-(Aminomethyl)pyridin-3-yl]phenol can be synthesized using different methods, including the reaction of 3-pyridinecarboxaldehyde with para-aminophenol in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 3-chloropyridine with para-aminophenol in the presence of a base, such as potassium carbonate. The synthesis of 4-[5-(Aminomethyl)pyridin-3-yl]phenol using these methods has been reported in several studies.
Scientific Research Applications
4-[5-(Aminomethyl)pyridin-3-yl]phenol has been studied for its potential application in different fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been investigated for its ability to inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. In biochemistry, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been used as a ligand for the study of protein-ligand interactions. In neuroscience, 4-[5-(Aminomethyl)pyridin-3-yl]phenol has been studied for its potential role in the regulation of synaptic plasticity and memory formation.
properties
IUPAC Name |
4-[5-(aminomethyl)pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-6-9-5-11(8-14-7-9)10-1-3-12(15)4-2-10/h1-5,7-8,15H,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYFPBOXKBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Aminomethyl)pyridin-3-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)